molecular formula C24H22ClFN4O3 B12815177 N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine

N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine

Cat. No.: B12815177
M. Wt: 468.9 g/mol
InChI Key: RFRWVLWYANCCHN-UHFFFAOYSA-N
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Description

N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-fluoroaniline, 3,4-dimethoxybenzyl chloride, and 7-methoxyquinazoline. The reactions could involve nucleophilic substitution, condensation, and cyclization under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine can undergo various chemical reactions, including:

    Reduction: This could involve the removal of oxygen or the addition of hydrogen, changing the compound’s properties.

    Substitution: This reaction might involve replacing one functional group with another, which could be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated analog.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or infections.

    Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, inhibiting or activating their function, and modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinazoline derivatives with different substituents. Examples could be:

  • N4-(3-chlorophenyl)-N4-(3,4-dimethoxybenzyl)-quinazoline-4,6-diamine
  • N4-(4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-quinazoline-4,6-diamine

Uniqueness

The uniqueness of N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine lies in its specific combination of substituents, which could confer unique biological activities or chemical properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C24H22ClFN4O3

Molecular Weight

468.9 g/mol

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-4-N-[(3,4-dimethoxyphenyl)methyl]-7-methoxyquinazoline-4,6-diamine

InChI

InChI=1S/C24H22ClFN4O3/c1-31-21-7-4-14(8-23(21)33-3)12-30(15-5-6-18(26)17(25)9-15)24-16-10-19(27)22(32-2)11-20(16)28-13-29-24/h4-11,13H,12,27H2,1-3H3

InChI Key

RFRWVLWYANCCHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC(=C(C=C2)F)Cl)C3=NC=NC4=CC(=C(C=C43)N)OC)OC

Origin of Product

United States

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